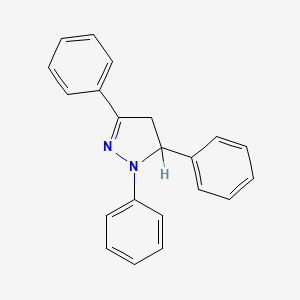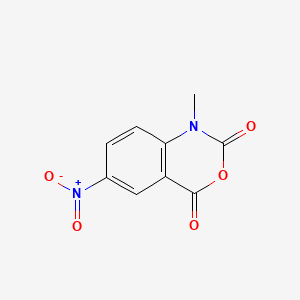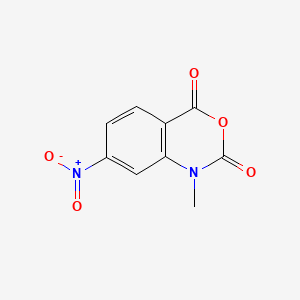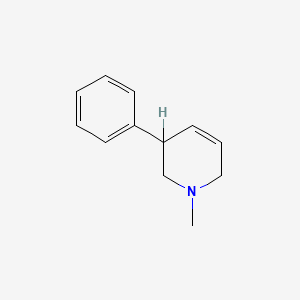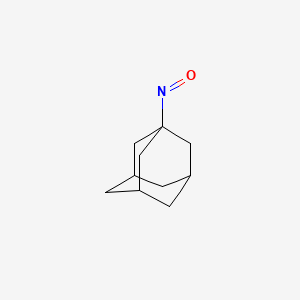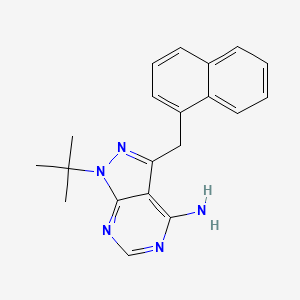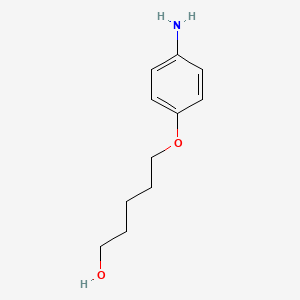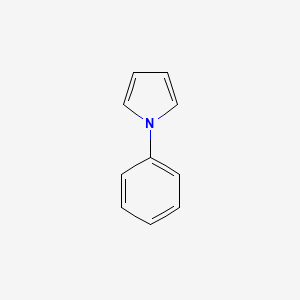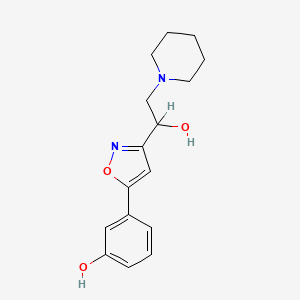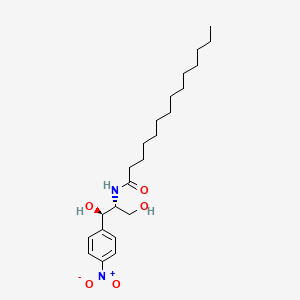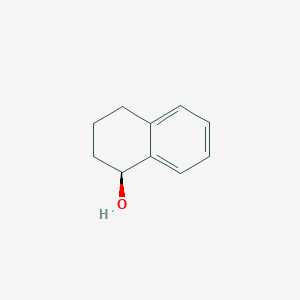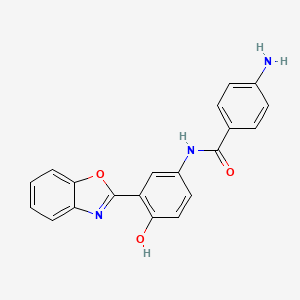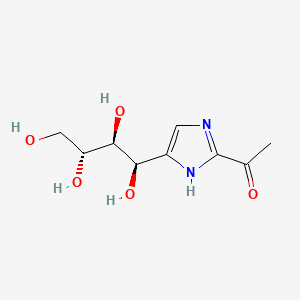
THI
Overview
Description
THI is a heterocyclic compound that contains an imidazole ring substituted with an acetyl group and a tetrahydroxybutyl side chain. This compound is known for its presence in certain food additives and its potential biological activities, including immunosuppressive properties .
Mechanism of Action
Target of Action
2-Athbi, also known as THI, primarily targets Sphingosine-1-phosphate lyase (S1P lyase) . S1P lyase is an enzyme that plays a crucial role in the metabolism of sphingolipids, which are essential components of cell membranes and have various functions in signaling pathways.
Mode of Action
2-Athbi acts as an inhibitor of S1P lyase . By inhibiting this enzyme, 2-Athbi prevents the breakdown of sphingosine-1-phosphate (S1P), a bioactive sphingolipid metabolite involved in various cellular processes including cell growth, survival, and immune cell trafficking .
Biochemical Pathways
The primary biochemical pathway affected by 2-Athbi is the sphingolipid signaling pathway . By inhibiting S1P lyase, 2-Athbi increases the levels of S1P. This can influence various downstream effects, such as lymphocyte trafficking, heart rate regulation, and potentially other responses linked to the diverse roles of S1P in cellular processes .
Pharmacokinetics
The pharmacokinetics of a compound generally involve its absorption into the bloodstream, distribution throughout the body, metabolism by enzymes (often in the liver), and excretion from the body . These factors collectively influence the bioavailability of the compound, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The inhibition of S1P lyase by 2-Athbi leads to an increase in S1P concentrations, which can result in lymphopenia , a condition characterized by low levels of lymphocytes in the blood . This effect is reversible upon cessation of 2-Athbi treatment . The increase in S1P levels can also lead to therapeutic levels of immunosuppression .
Biochemical Analysis
Biochemical Properties
2-Acetyl-4(5)-tetrahydroxybutylimidazole plays a crucial role in biochemical reactions by inhibiting the enzyme sphingosine-1-phosphate lyase. This inhibition leads to an increase in S1P levels, which in turn affects various cellular processes. The compound interacts with enzymes such as S1P lyase and proteins involved in the S1P signaling pathway. These interactions are essential for regulating immune cell trafficking, vascular development, and other physiological processes .
Cellular Effects
2-Acetyl-4(5)-tetrahydroxybutylimidazole has been shown to influence various types of cells and cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, in retinal cells, the compound has been found to protect against oxidative stress by modulating the Nrf2/HO-1 pathway and regulating the expression of survival and apoptotic proteins such as Bcl-2 and Bax . This indicates its potential therapeutic applications in diseases like retinitis pigmentosa.
Molecular Mechanism
The molecular mechanism of 2-Acetyl-4(5)-tetrahydroxybutylimidazole involves its binding interactions with biomolecules and its role as an enzyme inhibitor. By inhibiting S1P lyase, the compound increases S1P levels, which can act as a ligand for S1P receptors or as a histone deacetylase (HDAC) inhibitor. This dual role allows it to modulate gene expression and cellular metabolism. In muscle cells, for instance, the compound has been shown to increase nuclear S1P levels, decrease HDAC activity, and enhance the acetylation of specific histone residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetyl-4(5)-tetrahydroxybutylimidazole have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound can maintain its protective effects against oxidative stress in retinal cells over extended periods, suggesting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of 2-Acetyl-4(5)-tetrahydroxybutylimidazole vary with different dosages in animal models. At lower doses, the compound has been found to increase S1P levels and provide protective effects against cellular stress. At higher doses, it may exhibit toxic or adverse effects. For example, in mice, a dosage of 50 µg/ml in drinking water significantly increased S1P levels in lymphoid tissues and reduced lymphocyte egress from the thymus and peripheral lymphoid organs .
Metabolic Pathways
2-Acetyl-4(5)-tetrahydroxybutylimidazole is involved in metabolic pathways related to sphingolipid metabolism. By inhibiting S1P lyase, the compound affects the degradation pathway of S1P, leading to increased levels of this bioactive lipid. This alteration in metabolic flux can have various downstream effects on cellular processes and overall metabolism .
Transport and Distribution
The transport and distribution of 2-Acetyl-4(5)-tetrahydroxybutylimidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interactions with these molecules influence its localization and accumulation in different cellular compartments. For instance, its ability to increase S1P levels in lymphoid tissues suggests efficient transport and distribution mechanisms .
Subcellular Localization
The subcellular localization of 2-Acetyl-4(5)-tetrahydroxybutylimidazole plays a significant role in its activity and function. The compound is known to localize in the nucleus, where it can modulate gene expression by acting as an HDAC inhibitor. Additionally, its presence in the cytosol allows it to interact with various signaling molecules and enzymes, further influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THI typically involves the coupling of a metallated imidazole derivative with a suitable aldehyde or ketone, followed by reduction and protection steps. One common method involves the use of 2-(1,1-dimethoxyethyl)imidazole, which is metallated and then coupled with a Weinreb amide derived from δ-gluconolactone. The resulting ketone is then asymmetrically reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
THI can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the acetyl group can produce an alcohol.
Scientific Research Applications
THI has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-4-aminoresorcinol: Known for its antioxidant activity and potential health benefits.
2-Acetyl-4,5-dihydrothiazole: Found in certain foods and known for its flavor properties.
Uniqueness
THI is unique due to its specific combination of an acetyl group and a tetrahydroxybutyl side chain on the imidazole ring. This structure imparts distinct biological activities, such as immunosuppressive and protective effects against oxidative stress, which are not commonly observed in other similar compounds .
Properties
IUPAC Name |
1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSIXFHVGKMLGQ-BWZBUEFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(N1)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=NC=C(N1)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241695 | |
| Record name | 2-Acetyl-4(5)-tetrahydroxybutylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94944-70-4 | |
| Record name | 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94944-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-4(5)-tetrahydroxybutylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094944704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-4(5)-tetrahydroxybutylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 94944-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYLTETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW195J55G1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the analytical methods used to detect and quantify THI in food products?
A: Several analytical methods have been developed to detect and quantify this compound. High-performance liquid chromatography (HPLC) coupled with absorbance detection has been employed for the direct determination of this compound in caramel colors and beers []. Another approach utilizes HPLC coupled with mass spectrometry (LC-MS/MS) for simultaneous analysis of this compound and 4-methylimidazole (4-MI) in caramel color and processed foods [].
Q2: Why is there interest in studying the toxicity of this compound?
A: this compound is a component of caramel color, a widely used food coloring agent. Studies have investigated the potential toxicity of caramel color III and this compound, focusing on their effects on the immune system [] and overall toxicity in rats []. These studies aim to assess the safety of caramel color and its components for human consumption.
Q3: Has any research explored the impact of this compound on specific cell types?
A: Research has shown that 2-acetyl-4(5)-tetrahydroxybutylimidazole (this compound) exhibits lymphopenic effects in mice []. Lymphopenia, a decrease in the number of lymphocytes (a type of white blood cell), can have implications for immune function.
Q4: Are there any established safe limits for this compound in food products?
A: While Korea has established limits for 4-MI in caramel color, processed foods currently lack specific limits for caramel color and 4-MI in that country []. This highlights the need for further research and monitoring of this compound in processed foods to ensure consumer safety.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



